
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by a benzyloxy group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
It’s known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with molecules that can initiate free radical reactions.
Mode of Action
The mode of action of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves a series of chemical reactions. The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s structure suggests it might be involved in oxidative pathways such as glycolysis, the tricarboxylic acid cycle (also known as kreb’s cycle), and mitochondrial oxidative phosphorylation/electron transport .
Preparation Methods
The synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with benzyl alcohol in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in dihydropyridine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid include other benzyloxy-substituted pyridines and dihydropyridines. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Some similar compounds include:
- 1-(Benzyloxy)pyridine-2-carboxylic acid
- 1-(Benzyloxy)-6-hydroxy-1,6-dihydropyridine-2-carboxylic acid
Biological Activity
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 210366-15-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antimicrobial and antitubercular effects.
- Molecular Formula : C₁₃H₁₁NO₄
- Molecular Weight : 245.23 g/mol
- Melting Point : 176-177 °C
- Purity : Typically around 95% .
The compound features a dihydropyridine core, which is known for various pharmacological properties. The benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the reaction of benzyloxy derivatives with appropriate carbonyl compounds under acidic or basic conditions. A common synthetic route includes using oxalyl chloride in the presence of a base like potassium carbonate .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
-
Antibacterial Activity :
- The compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against Staphylococcus aureus ATCC 29213 and effective inhibition against Pseudomonas aeruginosa and Enterococcus faecalis .
- A comparative analysis demonstrated that the compound's antibacterial efficacy was notably higher than that of conventional antibiotics like ampicillin .
- Antifungal Activity :
-
Antitubercular Activity :
- The compound's structure suggests it may possess antitubercular properties. Preliminary screening against Mycobacterium tuberculosis showed that it could inhibit bacterial growth effectively . Further studies are needed to elucidate its mechanism of action and efficacy compared to existing antitubercular drugs.
Case Studies
A notable study involved the evaluation of various derivatives of pyridine-based compounds, including this compound. The results indicated that modifications in the substituents significantly influenced biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design .
Data Summary
Activity Type | Pathogen Tested | MIC (μg/mL) | Inhibition (%) |
---|---|---|---|
Antibacterial | Staphylococcus aureus ATCC 29213 | 2 | >90 |
Antifungal | Candida albicans | 16 | >90 |
Antitubercular | Mycobacterium tuberculosis | Not specified | Effective inhibition |
Properties
IUPAC Name |
6-oxo-1-phenylmethoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12-8-4-7-11(13(16)17)14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDQXNWTGQYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572900 | |
Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210366-15-7 | |
Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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